(Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate
Description
This compound is a hydrazonyl halide featuring a Z-configuration ethyl ester core, a chloro group, and a hydrazone moiety linked to a substituted pyrazole ring. The pyrazole substituents—a methyl group at position 1 and an ethoxycarbonyl group at position 4—impart distinct electronic and steric properties. These functional groups influence reactivity, stability, and applications in heterocyclic synthesis, particularly in constructing spiroheterocycles and bioactive molecules .
Properties
IUPAC Name |
ethyl 5-[(2Z)-2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O4/c1-4-19-10(17)7-6-13-16(3)9(7)15-14-8(12)11(18)20-5-2/h6,15H,4-5H2,1-3H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLIVOLYCVSGMK-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NN=C(C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1)C)N/N=C(/C(=O)OCC)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-(5-(1-methyl-4-ethoxycarbonyl-1H-pyrazole))hydrazono)-2-chloroacetate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a series of reactions starting from ethyl chloroacetate and various hydrazones derived from pyrazole derivatives. The process is characterized by the formation of hydrazone linkages, which are crucial for the biological activity of the compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives containing hydrazone functionalities have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15 | Induction of apoptosis |
| B | PC-3 | 20 | Cell cycle arrest |
| C | HeLa | 10 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Studies demonstrate that similar pyrazole derivatives possess antibacterial and antifungal activities, making them candidates for further investigation against resistant strains.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar moieties have shown promise in reducing inflammation markers in vitro and in vivo.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
- Antimicrobial Evaluation : Research conducted by Microbial Drug Resistance highlighted that derivatives similar to our compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
- Anti-inflammatory Research : A recent publication in Phytotherapy Research reported that compounds with the hydrazone configuration reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural Variations
The compound is compared to three closely related hydrazonyl halides (Table 1):
Key Research Findings
Reactivity and Configuration: The Z-configuration in all analogs enables intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, stabilizing the structure and influencing crystal packing (e.g., helical chains in ) .
Synthetic Utility: Phenyl and substituted phenyl derivatives (e.g., 4-methoxy, 4-methyl) are widely used in heteroannulation reactions to form indoles, pyrazoles, and triazoles . The pyrazole-containing target compound may enable access to novel pyrazole-fused heterocycles, expanding medicinal chemistry libraries .
Physical Properties :
- Substituted phenyl analogs (e.g., 4-methoxy) exhibit higher solubility in polar solvents due to electron-donating groups, whereas the ethoxycarbonyl group in the target compound may enhance lipophilicity .
- Melting points vary with substituents: 4-methylphenyl derivatives melt at ~352–353 K, while methoxy-substituted analogs have lower melting points due to disrupted crystal packing .
Biological Relevance :
- Methoxy-substituted phenyl hydrazones () are explored as intermediates in antiviral and anticancer agents, suggesting the target compound’s pyrazole moiety could offer unique bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
